N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 892472-52-5
VCID: VC6642375
InChI: InChI=1S/C20H13ClF4N6O2/c21-14-6-3-12(20(23,24)25)7-15(14)27-16(32)9-30-10-26-18-17(19(30)33)28-29-31(18)8-11-1-4-13(22)5-2-11/h1-7,10H,8-9H2,(H,27,32)
SMILES: C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)F
Molecular Formula: C20H13ClF4N6O2
Molecular Weight: 480.81

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

CAS No.: 892472-52-5

Cat. No.: VC6642375

Molecular Formula: C20H13ClF4N6O2

Molecular Weight: 480.81

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide - 892472-52-5

Specification

CAS No. 892472-52-5
Molecular Formula C20H13ClF4N6O2
Molecular Weight 480.81
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Standard InChI InChI=1S/C20H13ClF4N6O2/c21-14-6-3-12(20(23,24)25)7-15(14)27-16(32)9-30-10-26-18-17(19(30)33)28-29-31(18)8-11-1-4-13(22)5-2-11/h1-7,10H,8-9H2,(H,27,32)
Standard InChI Key PAVDKUJNDMAXIA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)F

Introduction

Chemical Structure and Molecular Characteristics

Compound X features a triazolo[4,5-d]pyrimidin-7-one core substituted at the 3-position with a 4-fluorobenzyl group and at the 6-position with an acetamide side chain. The acetamide moiety is further functionalized with a 2-chloro-5-(trifluoromethyl)phenyl group.

Structural Motifs and Functional Groups

  • Triazolo[4,5-d]pyrimidin-7-one core: This bicyclic system combines a triazole ring fused with a pyrimidine ring, conferring rigidity and electronic diversity .

  • 4-Fluorobenzyl group: The fluorine atom at the para position enhances metabolic stability and modulates lipophilicity .

  • 2-Chloro-5-(trifluoromethyl)phenyl acetamide: The electron-withdrawing chlorine and trifluoromethyl groups influence electron distribution, potentially enhancing binding affinity to biological targets .

Synthesis and Reaction Pathways

The synthesis of Compound X likely involves multi-step reactions, as inferred from methodologies applied to analogous triazolo-pyrimidine derivatives .

Key Synthetic Steps

  • Formation of the Triazolo-Pyrimidinone Core:

    • Cyclocondensation of 4-amino-1,2,4-triazole-3-thiol with β-keto esters or bromoethanones under basic conditions yields the triazolo-pyrimidine scaffold .

    • Oxidation or dehydrogenation steps may be employed to introduce the 7-oxo group .

  • Introduction of the 4-Fluorobenzyl Substituent:

    • Alkylation of the triazole nitrogen using 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) achieves substitution at the 3-position .

  • Acetamide Side-Chain Functionalization:

    • Nucleophilic acyl substitution between 2-chloro-5-(trifluoromethyl)aniline and bromoacetyl chloride generates the acetamide intermediate .

    • Coupling this intermediate to the triazolo-pyrimidinone core via a Mitsunobu or Ullmann reaction completes the synthesis .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct positions on the triazolo-pyrimidine ring requires careful control of reaction conditions .

  • Solubility Issues: The hydrophobic trifluoromethyl and fluorobenzyl groups necessitate polar aprotic solvents (e.g., DMF, DMSO) for efficient coupling .

Physicochemical Properties

While direct data for Compound X is limited, properties can be extrapolated from structurally related compounds:

Solubility and Stability

PropertyValue (Predicted)Basis in Literature
Aqueous Solubility<0.1 mg/mLLow solubility observed in trifluoromethylphenyl acetamides
LogP~3.8High lipophilicity due to aromatic fluorinated groups
Melting Point180–190°CAnalogous triazolo-pyrimidines melt above 180°C

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the trifluoromethyl group (δ ~3.9 ppm), doublets for the fluorobenzyl aromatic protons (δ ~7.2–7.6 ppm), and a broad peak for the acetamide NH (δ ~9.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 481.84 (M+H⁺) would confirm the molecular weight .

Research Gaps and Future Directions

  • Synthetic Scalability: Current methods for triazolo-pyrimidine synthesis require optimization for large-scale production .

  • In Vivo Studies: No pharmacokinetic or toxicity data exist for Compound X, necessitating preclinical trials .

  • Target Identification: Computational docking studies

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